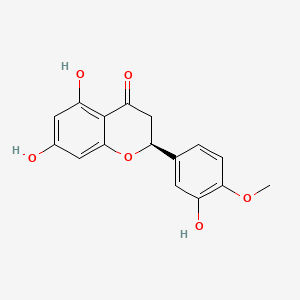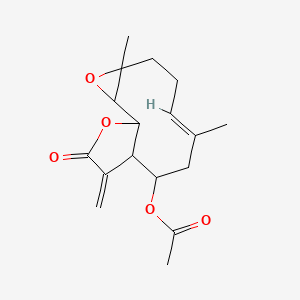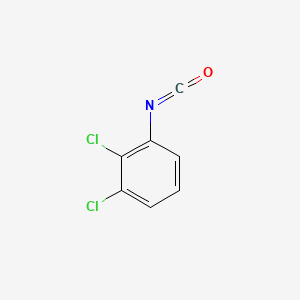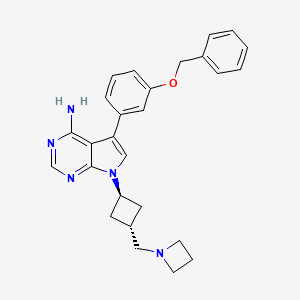
Nvp-aew541
説明
NVP-AEW541 is a small molecule inhibitor specifically targeting the insulin-like growth factor 1 receptor (IGF-1R) kinase. It belongs to the pyrrolo[2,3-d]pyrimidine derivative class and has been shown to effectively distinguish between IGF-1R and the closely related insulin receptor (InsR), with a much lower IC50 for IGF-1R, indicating a higher potency against this receptor . The compound has been investigated for its antitumor activity across various types of cancer, including sarcomas, acute myeloid leukemia, neuroblastoma, pancreatic cancer, multiple myeloma, biliary tract cancer, endometrial cancer, high-grade glioma, and prostate cancer .
Synthesis Analysis
NVP-AEW541 has been synthesized as a selective inhibitor of the IGF-1R tyrosine kinase activity. The synthesis process aims to create a compound that can effectively inhibit the autophosphorylation of IGF-1R, which is a critical step in the activation of the receptor and subsequent downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis .
Molecular Structure Analysis
The molecular structure of NVP-AEW541, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to specifically bind to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its activity. This selective binding is crucial for the compound's ability to inhibit IGF-1R signaling without significantly affecting the closely related InsR .
Chemical Reactions Analysis
NVP-AEW541 functions by inhibiting the kinase activity of IGF-1R, which is a receptor tyrosine kinase. By binding to the ATP-binding site of IGF-1R, NVP-AEW541 prevents the receptor from undergoing autophosphorylation, a process that is essential for its activation and the initiation of downstream signaling cascades involved in cell growth and survival .
Physical and Chemical Properties Analysis
The physical and chemical properties of NVP-AEW541, such as solubility, stability, and oral bioavailability, have been optimized to ensure that the compound can be effectively administered and absorbed to reach the target tissues. The compound has been reported to be orally bioavailable, which is a significant advantage for its potential use as an anticancer therapeutic .
Relevant Case Studies
Several studies have demonstrated the efficacy of NVP-AEW541 in various cancer models. For instance, in vivo studies have shown that NVP-AEW541 significantly reduces the growth of IGF-1R-driven fibrosarcomas . In musculoskeletal tumors, such as Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma, NVP-AEW541 has been found to induce a G1 cell cycle block and apoptosis in sensitive cells . In acute myeloid leukemia cells, the compound induced apoptotic cell death and enhanced sensitivity to other chemotherapeutic agents . Neuroblastoma cells treated with NVP-AEW541 exhibited reduced tumor growth and microvascularization in vivo . In pancreatic cancer, the inhibitor disrupted IGF-1 signaling and reduced tumor growth and angiogenesis . Similar antitumor effects and potential for combination therapy have been observed in multiple myeloma , biliary tract cancer , endometrial cancer , high-grade glioma , and prostate cancer .
科学的研究の応用
Antitumor Activity in Various Cancers
Fibrosarcomas and Neuroblastoma : NVP-AEW541 exhibits significant antitumor activity against fibrosarcomas and neuroblastoma. It effectively inhibits IGF-IR signaling, leading to reduced tumor growth and metastasis formation in vivo (García-Echeverría et al., 2004) and (Tanno et al., 2006).
Multiple Myeloma : The compound induces cell cycle arrest and apoptosis in multiple myeloma cells, showing promise as a therapeutic agent (Maiso et al., 2008).
Biliary Tract Cancer : NVP-AEW541 exhibits efficacy against biliary tract cancer in vitro, particularly in combination with other chemotherapeutic agents like gemcitabine (Wolf et al., 2010).
Colorectal Cancer : The inhibitor is effective in colorectal cancer cell lines, inducing apoptosis and cell cycle arrest, and showing enhanced effects when combined with other treatments like 5-FU (Hopfner et al., 2006).
Hepatocellular Carcinoma : In hepatocellular carcinoma cells, NVP-AEW541 induces growth inhibition, apoptosis, and cell cycle arrest, suggesting potential as a novel treatment approach (Höpfner et al., 2006).
Gastrointestinal Carcinomas : This inhibitor has shown therapeutic utility in GI carcinomas, both as a single agent and in combination with chemotherapy (Piao et al., 2008).
Acute Myeloid Leukemia : It shows promise as a therapeutic agent for AML, particularly in cases characterized by IGF-I autocrine secretion (Tazzari et al., 2007).
Insulinoma : In a mouse model of pancreatic β-cell carcinogenesis, NVP-AEW541 repressed progression to tumor malignancy, indicating its potential in inhibiting IGF1R signaling for reducing tumor invasion (Zumsteg et al., 2012).
Esophageal Cancer : The compound was studied for its effects on esophageal cancer, with observations suggesting resistance due to maintained RAS-MAPK activity (Bao et al., 2012).
Neuroendocrine Gastrointestinal Tumours : In NET cells, NVP-AEW541 induced apoptosis and cell cycle arrest, showing potential for future treatment strategies of NET disease (Höpfner et al., 2006).
Other Applications
Glioma : When combined with other tyrosine kinase inhibitors, NVP-AEW541 induced significant apoptosis in glioma cells, suggesting its use in combination therapies (Premkumar et al., 2010).
Musculoskeletal Tumors : Demonstrated antitumor activity in musculoskeletal tumors, particularly Ewing's sarcoma, and may be combined with drugs like vincristine for enhanced effectiveness (Scotlandi et al., 2005).
Endometrial Cancer : Specific inhibition of IGF-IR by NVP-AEW541 showed promising results in endometrial cancer cell lines, suggesting its potential as a therapeutic tool (Attias-Geva et al., 2011).
Cardiac Contractile Dysfunction : The inhibitor can cause insulin-independent and reversible cardiac contractile dysfunction, highlighting the importance of considering cardiac effects in treatments involving IGF-1R blockade (Schenkl et al., 2022).
Synergistic Effects with Other Treatments : Shows synergistic antitumoral effects when combined with trastuzumab in HER2-overexpressing breast cancer cells (Esparís-Ogando et al., 2008).
Safety And Hazards
特性
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-aew541 | |
CAS RN |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



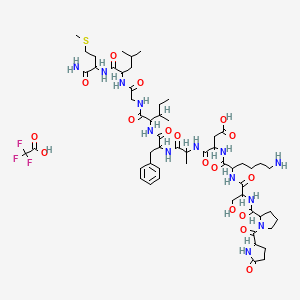
![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
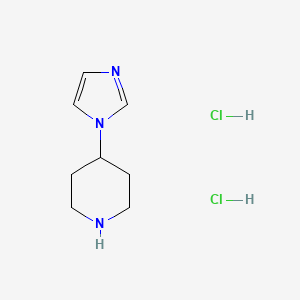
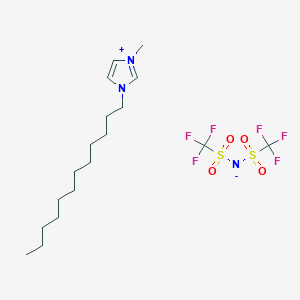
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)
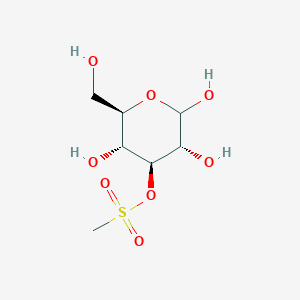
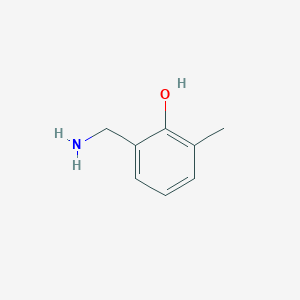
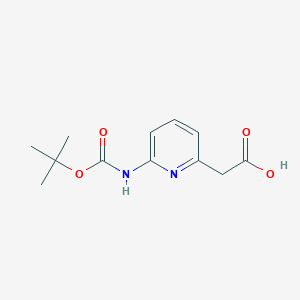
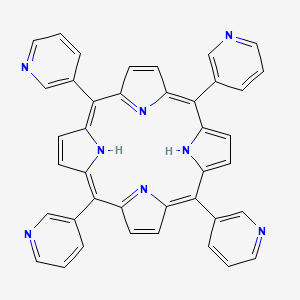
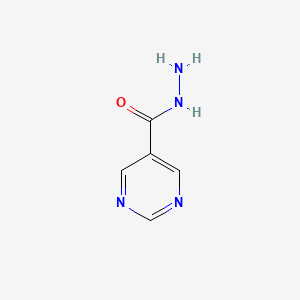
![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)
